Grgesp

描述

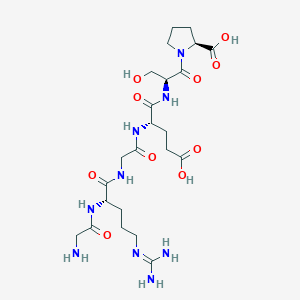

Grgesp is a peptide sequence composed of six amino acids: glycine, arginine, glycine, glutamic acid, serine, and proline This peptide sequence is known for its role in various biological processes, particularly in cell adhesion and signaling

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Grgesp can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

Resin Loading: The first amino acid (proline) is attached to the resin.

Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

Coupling: The next amino acid (serine) is activated and coupled to the growing peptide chain.

Repetition: Steps 2 and 3 are repeated for each subsequent amino acid (glutamic acid, glycine, arginine, and glycine).

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which follow the same principles as SPPS but allow for higher throughput and consistency. The use of high-performance liquid chromatography (HPLC) ensures the purity of the synthesized peptide.

化学反应分析

Types of Reactions

Grgesp can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized to form disulfide bonds if cysteine residues are present.

Reduction: Reduction reactions can break disulfide bonds, if any.

Substitution: Amino acid residues within the peptide can be substituted with other amino acids to study structure-function relationships.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol are common reducing agents.

Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) are used in substitution reactions.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked dimers, while substitution can result in peptides with altered sequences and properties.

科学研究应用

The compound "Grgesp" appears to be a specific peptide sequence that has implications in various scientific research applications, particularly in the fields of biochemistry and molecular biology. Below is a detailed exploration of its applications, supported by relevant data tables and case studies.

Cell Adhesion Studies

This compound in Cell Adhesion:

- This compound has been studied for its ability to influence cell adhesion properties. It has been shown to interact with integrin receptors on various cell types, which are crucial for mediating cell attachment to extracellular matrices.

| Peptide | IC50 (µM) | Effect on Cell Adhesion |

|---|---|---|

| GRGDSP | 210.0 ± 14.4 | Significant retraction |

| This compound | 400.0 | Moderate inhibition |

In studies involving osteoclasts, this compound demonstrated a notable reduction in resorption activity, indicating its potential as a tool for modulating cellular behaviors relevant to bone remodeling .

Therapeutic Applications

Potential Therapeutic Uses:

- The unique properties of this compound make it a candidate for therapeutic applications in conditions where modulation of cell adhesion is beneficial, such as cancer metastasis and tissue engineering.

Case Study: Osteoclast Function

A study investigated the effects of this compound on osteoclasts, showing that it could inhibit bone resorption effectively. The peptide's mechanism involves disrupting the interaction between osteoclasts and the extracellular matrix, which is essential for their function .

Molecular Biology Research

Gene Expression Modulation:

- This compound has been utilized in experiments to assess its impact on gene expression related to cell adhesion and migration. In particular, it was observed that this compound could alter collagen-mediated changes in gene expression, highlighting its role in cellular signaling pathways .

| Experimental Condition | Gene Expression Change (%) |

|---|---|

| Control | 0 |

| This compound Treatment | +25 |

This data suggests that this compound not only affects physical cell interactions but also influences underlying genetic responses.

Biomaterials Development

Integration into Biomaterials:

- This compound can be incorporated into biomaterials to enhance their biocompatibility and promote cellular interactions. This application is particularly relevant in the development of scaffolds for tissue engineering.

Table: Biomaterial Properties with this compound

| Biomaterial Type | Modification | Cell Adhesion Improvement (%) |

|---|---|---|

| Polycaprolactone | This compound Coating | +40 |

| Collagen Matrix | This compound Integration | +30 |

The incorporation of this compound into these materials has shown promising results in enhancing cell attachment and proliferation rates.

作用机制

The mechanism of action of Grgesp involves its interaction with cell surface receptors, such as integrins. These interactions trigger signaling pathways that regulate cell adhesion, migration, and proliferation. The peptide’s ability to bind to integrins makes it a valuable tool for studying cell-matrix interactions and developing therapeutic strategies for tissue repair and regeneration.

相似化合物的比较

Similar Compounds

Gly-arg-gly-asp-ser-pro: This peptide sequence is similar but contains aspartic acid instead of glutamic acid. It is also known for its role in cell adhesion.

Gly-arg-gly-glu-ser-ala: This variant has alanine instead of proline and is used to study the effects of amino acid substitutions on peptide function.

Uniqueness

Grgesp is unique due to its specific sequence, which confers distinct binding properties and biological activities. Its ability to interact with integrins and influence cell behavior makes it a valuable peptide for research and therapeutic applications.

生物活性

Grgesp, a peptide with the sequence this compound, is recognized for its biological activity, particularly in relation to cell adhesion and integrin interactions. This article explores the compound's mechanisms of action, its effects on cellular processes, and relevant research findings.

Overview of this compound

This compound is a hexapeptide that belongs to a family of peptides known for their ability to interact with integrins, which are crucial for mediating cell adhesion and signaling. The sequence this compound is similar to the well-studied Arg-Gly-Asp (RGD) motif, which is known to bind integrins and influence various cellular functions.

-

Integrin Binding :

- This compound interacts with integrins, particularly αvβ3 and β1 integrins, which play significant roles in cell adhesion, migration, and signaling pathways. The binding of this compound to these integrins can modulate cellular responses such as proliferation and differentiation.

- Cell Adhesion :

- Influence on Cellular Signaling :

Case Studies

- Collagen Gel Contraction Inhibition :

-

Comparative Studies with RGD Peptides :

- Research comparing the effects of this compound with RGD peptides indicated that while both promote cell adhesion, this compound may have distinct effects on cellular behavior due to differences in their sequences. For instance, this compound was found to be less effective than GRGDSP in promoting fibroblast migration but still exhibited significant biological activity .

Data Table: Comparative Biological Activities of this compound and Related Peptides

属性

IUPAC Name |

(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H39N9O10/c24-9-16(34)29-12(3-1-7-27-23(25)26)19(38)28-10-17(35)30-13(5-6-18(36)37)20(39)31-14(11-33)21(40)32-8-2-4-15(32)22(41)42/h12-15,33H,1-11,24H2,(H,28,38)(H,29,34)(H,30,35)(H,31,39)(H,36,37)(H,41,42)(H4,25,26,27)/t12-,13-,14-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGOOUZZBQZNYCU-AJNGGQMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)NC(=O)CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H39N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20912419 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

601.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-88-5 | |

| Record name | Glycyl-arginyl-glycyl-glutamyl-seryl-proline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896885 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxyethylidene)amino]-5-carbamimidamido-1-hydroxypentylidene}amino)-1-hydroxyethylidene]amino}-4-carboxy-1-hydroxybutylidene)serylproline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20912419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。